Ethyl fexofenadine

Description

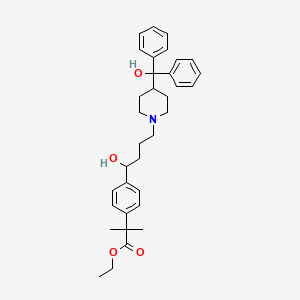

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGNRWXKVMPQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316030 | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174483-06-8 | |

| Record name | Ethyl Fexofenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174483-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Ethyl Fexofenadine

Established Synthetic Pathways for Ethyl Fexofenadine (B15129) Production

The primary route to ethyl fexofenadine involves the direct esterification of the carboxylic acid group present in its precursors. This transformation is a critical step in multi-step syntheses of fexofenadine, often preceding the final hydrolysis to yield the active pharmaceutical ingredient. epa.govresearchgate.net

Esterification Reactions for Carboxylic Acid Functionalization of Fexofenadine

The synthesis of this compound is typically achieved through the esterification of an appropriate carboxylic acid precursor. One common starting material is α,α-dimethylphenylacetic acid. patsnap.comgoogle.com This reaction, a classic example of Fischer esterification, involves reacting the carboxylic acid with absolute ethanol (B145695) in the presence of an acid catalyst. scribd.comscribd.com

The general reaction is as follows: R-COOH + CH₃CH₂OH ⇌ R-COOCH₂CH₃ + H₂O (where R represents the fexofenadine molecular backbone or its precursor)

Various catalysts can be employed to facilitate this reaction. Solid-supported acid catalysts, such as silica (B1680970) gel loaded phosphotungstic acid (PW12/SiO2), have been shown to be effective. patsnap.comgoogle.com This heterogeneous catalysis approach simplifies the work-up procedure, as the catalyst can be easily removed by filtration. patsnap.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the ethanol molecule. Subsequent dehydration yields the ethyl ester.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. epa.govresearchgate.net Key parameters that are frequently adjusted include the choice of catalyst, reaction temperature, reaction time, and the method for removing water, a byproduct of the esterification. researchgate.net

In syntheses starting from α,α-dimethylphenylacetic acid, refluxing the mixture of the acid, absolute ethanol, and a catalyst for several hours is a common procedure. patsnap.comgoogle.com For instance, using a PW12/SiO2 catalyst, heating the reaction to reflux for 2-3 hours allows for the separation of water, driving the equilibrium towards the product side and increasing the yield. patsnap.comgoogle.com Following the reaction, a series of extraction and purification steps, including washing with aqueous solutions and distillation under reduced pressure, are employed to isolate the pure ethyl ester. patsnap.comgoogle.com In one documented synthesis, this method resulted in the isolation of α,α-dimethylphenylacetic acid ethyl ester as a colorless transparent liquid. patsnap.com Subsequent steps in the total synthesis of fexofenadine, such as Friedel-Crafts acylation and reduction, eventually lead to the formation of this compound before the final hydrolysis step. epa.govgoogle.comscribd.com

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of this compound

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure of this compound and assessing its purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. In the ¹H NMR spectrum of this compound, characteristic signals for the ethyl group would be expected: a quartet around 4.0-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.4 ppm (for the -CH₃ protons). rsc.org These would be in addition to the complex multiplets corresponding to the aromatic and aliphatic protons of the fexofenadine backbone. chemicalbook.com The ¹³C NMR spectrum would show a characteristic resonance for the ester carbonyl carbon at approximately 170 ppm, along with signals for the ethyl group carbons and the various carbons of the main structure. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The most significant feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. This peak distinguishes it from its parent compound, fexofenadine, which exhibits a carboxylic acid C=O stretch at a lower frequency.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C₃₄H₄₃NO₄).

Chromatographic Methods:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for assessing the purity of fexofenadine and its related compounds, including its ethyl ester, which can be present as a process-related impurity. nih.govnih.gov

These methods typically utilize a C18 or similar non-polar stationary phase. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is sometimes employed to achieve optimal separation of the main compound from all related impurities within a reasonable run time. nih.gov Detection is commonly performed using a UV detector, with the wavelength set around 215-220 nm, where the phenyl groups exhibit strong absorbance. nih.govneuroquantology.com The retention time of this compound would be distinct from that of fexofenadine and other impurities under specific chromatographic conditions. For instance, ester impurities are generally less polar than their corresponding carboxylic acids and thus tend to have longer retention times in RP-HPLC. nih.gov

Bioconversion and Enzymatic Hydrolysis of Ethyl Fexofenadine

Characterization of Esterases Involved in Ethyl Fexofenadine (B15129) Hydrolysis

The activation of ethyl fexofenadine to its active metabolite, fexofenadine, relies on the action of esterase enzymes. Understanding the specific esterases involved and their kinetic properties is crucial for characterizing the prodrug's behavior.

Role of Carboxylesterases (e.g., hCE1, hCE2) in Prodrug Activation

Human carboxylesterases (CESs), particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are the primary enzymes responsible for the hydrolysis of ester prodrugs. These isoforms exhibit distinct substrate specificities, influencing where and how effectively this compound is activated nih.govresearchgate.netpharm.or.jp.

hCE1, predominantly found in the liver, is known to efficiently hydrolyze ester prodrugs with relatively large acyl groups, such as this compound nih.govresearchgate.netpharm.or.jpresearchgate.net. Conversely, hCE2, which is more abundant in the intestine, generally exhibits poor hydrolysis of prodrugs with larger acyl groups nih.govresearchgate.netpharm.or.jp. This differential activity is key to the prodrug design, aiming for resistance to intestinal hydrolysis and subsequent activation in the liver nih.govresearchgate.net. Studies indicate that this compound is hardly hydrolyzed by human small intestinal esterases (implying hCE2 resistance) but is readily hydrolyzed by hepatic hCE1 pharm.or.jpresearchgate.net.

Comparative Enzymatic Kinetics of this compound with Human and Animal Esterases

The kinetic characteristics of this compound hydrolysis can vary significantly between different esterase isoforms and across species. In vitro studies using rat models have provided insights into tissue-specific hydrolase activity. In rat liver and blood, hydrolase activity for this compound was found to be higher than in the intestine nih.gov.

Comparative studies of esterase activity in skin microsomes and cytosols across species highlight interspecies differences. For instance, rat skin esterase efficiency can be orders of magnitude higher than that of human or minipig skin microsomes researchgate.net. Human skin fractions exhibit hydrolysis kinetics that are more similar to minipig skin than to rat skin researchgate.net. While these studies often use model substrates, they underscore the importance of species selection for preclinical evaluation of ester prodrugs like this compound.

Tissue-Specific Bioconversion of this compound

The distribution and activity of esterases vary across different tissues, leading to distinct bioconversion profiles for this compound within the body.

Hepatic Metabolism and Hydrolysis of this compound

The liver plays a pivotal role in the metabolic activation of this compound. Hepatic carboxylesterase 1 (hCE1) is the primary enzyme responsible for cleaving the ethyl ester, releasing the active fexofenadine molecule nih.govresearchgate.net. This hepatic conversion is essential for the prodrug's intended therapeutic effect. In preclinical rat studies, this compound demonstrated high hepatic availability (Fh = 88%), attributed in part to its high blood protein binding, which facilitates its uptake and subsequent hydrolysis in the liver nih.gov.

Intestinal Stability and Conversion Profiles of this compound

This compound is designed to be relatively stable in the intestinal environment to ensure absorption as an intact prodrug. Studies suggest that it is resistant to hydrolysis by intestinal esterases, particularly hCE2 nih.govresearchgate.netpharm.or.jp. This resistance allows the prodrug to pass through the intestinal wall largely unmetabolized.

However, some in situ studies in rats have indicated that a significant portion of this compound taken up into enterocytes can be hydrolyzed nih.gov. Despite this intestinal conversion, the subsequent absorption of the released fexofenadine into the mesenteric vein is limited by P-glycoprotein-mediated efflux into the intestinal lumen nih.gov. This suggests that while intestinal conversion may occur, the primary route for effective systemic delivery and activation relies on hepatic metabolism nih.govresearchgate.net.

Cutaneous Hydrolysis of this compound in Preclinical Models

The skin also possesses esterase activity, which can be relevant for topical or transdermal delivery applications. In preclinical models using rat skin, this compound undergoes hydrolysis. Hydrolase A, identified as a predominant carboxylesterase in rat skin, was found to be involved in approximately 65% of the cutaneous hydrolysis of this compound researchgate.netnih.gov.

Studies using full-thickness and stripped skin indicated that the stratum corneum did not significantly impede the penetration of this compound. However, only the active metabolite, fexofenadine, was detected in receptor fluid, suggesting that hydrolysis occurs within the viable skin layers, potentially due to high binding of the prodrug in these tissues researchgate.netnih.gov. The rate of hydrolysis in the skin was observed to be faster than the steady-state flux, indicating that the influx of this compound into the skin was the rate-limiting step for transdermal permeation researchgate.netnih.gov.

Cellular and Membrane Transport Mechanisms of Ethyl Fexofenadine

Assessment of Passive Membrane Permeability of Ethyl Fexofenadine (B15129) in Cellular Models

The passive membrane permeability of a compound is a key determinant of its ability to cross biological barriers, such as the intestinal epithelium. Studies have indicated that ethyl fexofenadine exhibits favorable passive permeability characteristics in certain cellular models.

In human P-gp-negative LLC-PK1 cells, this compound demonstrated high membrane permeability nih.govresearchgate.net. This suggests that in the absence of significant efflux transporter activity, the prodrug can readily traverse cell membranes. Further investigations using Caco-2 cell monolayers, a widely accepted model for intestinal absorption, revealed that when esterase activity was specifically inhibited, this compound was passively transported as an intact prodrug nih.govresearchgate.net. This observation highlights its potential for absorption without significant intracellular hydrolysis in the upper gastrointestinal tract under these conditions.

In contrast, fexofenadine itself is characterized by low passive membrane permeability nih.govsrce.hr. Studies in Caco-2 cells have reported low permeability values for fexofenadine, indicating that its absorption is likely limited by passive diffusion alone researchgate.netnih.gov.

Table 1: Passive Membrane Permeability of this compound in Cellular Models

| Cell Model / Condition | Permeability Characteristic | Reference(s) |

| LLC-PK1 (P-gp negative) | High membrane permeability | nih.govresearchgate.net |

| Caco-2 (esterase activity inhibited) | Passively transported as an intact prodrug | nih.govresearchgate.net |

Investigation of Carrier-Mediated Transport of this compound

Beyond passive diffusion, carrier-mediated transport plays a significant role in the cellular uptake and efflux of many drugs. This compound has been investigated for its interactions with key transporters, particularly P-glycoprotein (P-gp).

Interaction with P-glycoprotein (P-gp) Efflux Transporter in Engineered Cell Lines (e.g., LLC-GA5-COL300 cells)

This compound has been shown to interact with the P-glycoprotein (P-gp) efflux transporter in engineered cell lines. In LLC-GA5-COL300 cells, which overexpress human P-gp, this compound was observed to be transported by P-gp nih.govresearchgate.net. This indicates that the prodrug is recognized by this efflux pump.

Interestingly, studies suggest a complex interaction where the modification of fexofenadine's carboxyl group to form this compound may alter its role with P-gp. One study indicated that while ethyl-FXD is transported by P-gp, its efflux is easily saturated nih.govresearchgate.net. Furthermore, research has proposed that the modification of the carboxyl group in fexofenadine leads to a conversion from a P-gp substrate to a P-gp inhibitor archivepp.com. In experiments using LLC-PK1 and LLC-GA5-COL300 cells, ethyl-FXD was found to inhibit the transport of taxol, a known P-gp substrate archivepp.com. This suggests that this compound might modulate P-gp activity rather than solely being a substrate with high efflux.

Evaluation of Efflux Saturation Kinetics for this compound

The saturation kinetics of efflux transporters are critical for understanding drug disposition and potential drug-drug interactions. As noted above, research indicates that the efflux of this compound mediated by P-gp is "easily saturated" nih.govresearchgate.net. This characteristic suggests that at higher concentrations, the capacity of P-gp to transport this compound may be limited, potentially leading to increased intracellular accumulation or altered systemic exposure. In contrast, for fexofenadine itself, kinetic modeling has suggested that at clinical luminal concentrations, its efflux process may not be saturated, allowing for inhibition by other agents researchgate.net.

Comparative Transport Dynamics of this compound and Fexofenadine across Biological Barriers (e.g., Caco-2 cell model for fexofenadine, applicable to prodrug studies)

A comparative analysis of this compound and fexofenadine reveals distinct transport dynamics. This compound is designed to be resistant to intestinal hydrolysis, allowing it to be absorbed intact nih.govresearchgate.net. It is subsequently hydrolyzed by hepatic esterase 1 (hCE1) nih.govresearchgate.net. In contrast, fexofenadine is subject to efflux by P-gp and uptake by various organic anion-transporting polypeptides (OATPs) and multidrug-resistance-associated protein 3 (MRP3) in intestinal models like Caco-2 cells nih.govsrce.hrjst.go.jpnih.govunc.edumdpi.comnogr.orgdrugbank.comresearchgate.netresearchgate.net.

In Caco-2 cell models, fexofenadine's transport from the basolateral to the apical chamber, indicative of efflux, typically prevails over transport in the opposite direction, consistent with P-gp activity nogr.org. While this compound shows high passive permeability in P-gp-negative cells, its interaction with P-gp in overexpressing cells is characterized by saturable efflux and potential inhibitory effects on the transporter nih.govresearchgate.netarchivepp.com. This contrasts with fexofenadine, which is a well-established substrate for P-gp, with its efflux being stereoselective researchgate.net. The differing interactions with P-gp and the resistance of this compound to intestinal hydrolysis represent key distinctions in their transport mechanisms and potential for absorption.

Table 2: Carrier-Mediated Transport of this compound and its Interaction with P-glycoprotein (P-gp)

| Cell Model / Condition | Transporter Interaction | Efflux Characteristics | Key Finding | Reference(s) |

| LLC-GA5-COL300 (P-gp overexpressing) | Transported by P-gp | Efflux easily saturated | Ethyl-FXD's efflux by P-gp is saturable. | nih.govresearchgate.net |

| LLC-PK1 / LLC-GA5-COL300 | P-gp interaction | Efflux easily saturated | Carboxyl group modification converts FXD from P-gp substrate to inhibitor; ethyl-FXD inhibited taxol transport. | archivepp.com |

| Caco-2 (esterase inhibited) | Passive transport as intact prodrug | N/A | Ethyl-FXD is absorbed intact without significant intestinal hydrolysis. | nih.govresearchgate.net |

| Fexofenadine in Caco-2 cells | Substrate of P-gp; also transported by OATPs and MRP3 | Efflux by P-gp is rate-limiting | Fexofenadine undergoes significant efflux and uptake, influencing its intestinal absorption. | jst.go.jpunc.edunogr.org |

| Fexofenadine transport in P-gp overexpressing cells | Substrate of P-gp; efflux is stereoselective | Efflux by P-gp is saturable | S-fexofenadine is expelled more than R-fexofenadine by P-gp. | researchgate.net |

Table 3: Comparative Transport Dynamics: this compound vs. Fexofenadine

| Feature | This compound | Fexofenadine | Reference(s) |

| Intestinal Hydrolysis | Resistant to intestinal hydrolysis; hydrolyzed by hepatic hCE1. | Subject to intestinal efflux by P-gp and uptake by OATPs/MRP3. | nih.govresearchgate.netnih.govsrce.hrjst.go.jpnih.govunc.edumdpi.comnogr.orgdrugbank.comresearchgate.netresearchgate.net |

| P-gp Interaction | Transported by P-gp, efflux easily saturated; acts as a P-gp inhibitor. | Substrate of P-gp; efflux is stereoselective. | nih.govresearchgate.netarchivepp.com vs. nih.govsrce.hrjst.go.jpnih.govmdpi.comnogr.orgdrugbank.comresearchgate.netresearchgate.netvietnamjournal.ru |

| Passive Permeability | High in P-gp negative cells; passive transport as intact prodrug in Caco-2 (esterase inhibited). | Low passive membrane permeability. | nih.govresearchgate.netnih.govresearchgate.net vs. nih.govsrce.hrresearchgate.netnih.gov |

| Other Transporter Uptake | Not explicitly detailed for ethyl-FXD in the provided literature. | Substrate for OATP1A2, OATP2B1, OATP1B3, MRP2, and BSEP. | nih.govjst.go.jpnih.govunc.edumdpi.comdrugbank.comresearchgate.netnih.govnih.govresearchgate.net |

Compound List:

this compound (ethyl-FXD)

Fexofenadine (FXD)

P-glycoprotein (P-gp)

Human carboxylesterase 1 (hCE1)

Human carboxylesterase 2 (hCE2)

Organic anion-transporting polypeptides (OATPs)

Multidrug-resistance associated protein 3 (MRP3)

Multidrug-resistance associated protein 2 (MRP2)

Bile salt export pump (BSEP)

Taxol

Pre Clinical Disposition and Pharmacokinetic Modeling of Ethyl Fexofenadine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Ethyl Fexofenadine (B15129)

In vitro studies are foundational for predicting the behavior of ethyl fexofenadine. Research has focused on its permeability across cellular models and its susceptibility to hydrolysis by esterases, which is key to its prodrug function.

One study synthesized this compound (ethyl-FXD) as a potential prodrug for fexofenadine (FXD), aiming for resistance to intestinal esterases and conversion by hepatic esterases nih.gov. Ethyl-FXD demonstrated high membrane permeability in human P-gp-negative LLC-PK1 cells nih.gov. However, in cells overexpressing human P-glycoprotein (P-gp), ethyl-FXD was transported by P-gp, with its efflux being easily saturated nih.gov. This suggests that while it can cross membranes, its interaction with efflux transporters like P-gp is a factor in its disposition nih.gov.

In Vivo Pre-clinical Pharmacokinetic Investigations of this compound in Non-Human Mammalian Models

Absorption Characteristics of this compound in Animal Systems

Studies in rats have investigated the oral absorption and subsequent hydrolysis of this compound. In one evaluation, ethyl-FXD exhibited high membrane permeability, but the oral bioavailability of fexofenadine derived from it was only 6.2% nih.gov. Ethyl-FXD itself was not detected in plasma, while fexofenadine was, indicating complete first-pass hydrolysis nih.gov. In situ rat jejunal perfusion experiments revealed that a significant portion (84%) of ethyl-FXD taken up into enterocytes was hydrolyzed nih.gov. Furthermore, only a fraction of the fexofenadine formed in the intestinal mucosa reached the mesenteric vein due to P-glycoprotein-mediated efflux into the intestinal lumen nih.gov. This highlights the significant role of intestinal bioconversion and efflux transporters in limiting the oral bioavailability of fexofenadine derived from its ethyl ester prodrug.

Another study explored the transdermal movement of ethyl-fexofenadine in rat skin nih.gov. Ethyl-fexofenadine was used as a model lipophilic prodrug that is slowly hydrolyzed to fexofenadine nih.gov. The stratum corneum was not found to be a barrier to penetration, as permeation behavior was similar in full thickness and stripped skin nih.gov. However, only fexofenadine was detected in the receptor fluid, not ethyl-fexofenadine, suggesting high binding of ethyl-FXD within the viable skin layers nih.gov. The rate of hydrolysis of ethyl-FXD was faster than its flux, indicating that the influx rate was the rate-limiting step for transdermal permeation nih.gov.

Distribution Profiles of this compound and its Active Metabolite

Information on the distribution of this compound and its active metabolite, fexofenadine, in preclinical species is primarily derived from studies examining absorption and elimination. As noted, ethyl-FXD undergoes rapid hydrolysis, meaning fexofenadine is the primary compound detected in systemic circulation after administration of the prodrug nih.gov. Studies in rats indicated that fexofenadine does not cross the blood-brain barrier fda.govscbt.comnih.gov. While specific volume of distribution (Vd) data for this compound itself in animal models is not extensively detailed in the provided search results, the rapid conversion to fexofenadine implies that the distribution profile observed is largely that of fexofenadine. Fexofenadine itself is known to be 60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001) fda.govnih.govdrugbank.comhres.caresearchgate.net.

Elimination Pathways of this compound in Preclinical Species

The elimination of this compound is intrinsically linked to its metabolism into fexofenadine. Preclinical studies indicate that fexofenadine is minimally metabolized, with the majority of the dose being eliminated unchanged nih.govdrugbank.comhres.caresearchgate.netwikipedia.org. In rats, approximately 80% of an ingested dose of fexofenadine is eliminated in the feces, and about 11-12% is excreted in the urine nih.govdrugbank.comhres.cawikipedia.org. The principal pathways for fexofenadine elimination are biliary and renal drugbank.com. The terminal elimination half-life of fexofenadine in rats has been reported to be approximately 11-15 hours drugbank.com. Studies using lipopolysaccharide (LPS) administration in rats showed that while LPS treatment increased the oral bioavailability of fexofenadine, it did not significantly alter the pharmacokinetics of intravenously administered fexofenadine, suggesting a reduction in hepatic transporters like Oatp and P-gp for orally administered fexofenadine researchgate.netnih.gov.

Advanced Analytical Methodologies for Ethyl Fexofenadine Quantification in Research Matrices

Development and Validation of Chromatographic Techniques for Ethyl Fexofenadine (B15129)

Chromatographic techniques are the cornerstone for separating and quantifying Ethyl Fexofenadine from complex matrices. The development of these methods focuses on achieving high selectivity, sensitivity, and throughput, essential for research applications.

High-Performance Liquid Chromatography (HPLC) Methodologies for Prodrug Analysis

While specific HPLC methods detailing the quantification of this compound are not extensively reported in the provided literature, general principles derived from Fexofenadine analysis can be applied. HPLC, particularly reversed-phase HPLC (RP-HPLC), is a well-established technique for analyzing pharmaceutical compounds.

Typical HPLC methodologies for Fexofenadine involve:

Stationary Phase: Reversed-phase columns, such as C18 (e.g., Phenomenex C18 ijmpronline.comingentaconnect.comresearchgate.net, Agilent Extend C18 ijmpronline.comdergipark.org.trresearchgate.net, Luna C18 ingentaconnect.com), are commonly employed due to their ability to separate compounds based on hydrophobicity.

Mobile Phase: Mobile phases often consist of a mixture of aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297) buffer) and organic modifiers like acetonitrile (B52724) or methanol (B129727). Examples include acetonitrile:water (50:50 v/v) ijpbs.comjpp.krakow.pl, acetonitrile:20 mM KH2PO4 (pH 7.5) (35:65 v/v) ijmpronline.comdergipark.org.trresearchgate.net, or a buffer with acetonitrile and methanol in specific ratios ingentaconnect.comresearchgate.net. The pH of the mobile phase is often adjusted, for instance, to pH 3.2 ijmpronline.comingentaconnect.comresearchgate.net or pH 7.5 ijmpronline.comdergipark.org.trresearchgate.net.

Detection: UV detection is a common and cost-effective method, typically set at wavelengths around 210-224 nm, where Fexofenadine exhibits significant absorbance ijmpronline.comresearchgate.netdergipark.org.trresearchgate.netjpp.krakow.pl. Photodiode Array (PDA) detectors are also utilized for their ability to provide spectral information, aiding in peak purity assessment ijmpronline.comresearchgate.netnih.gov.

Internal Standards: The use of internal standards (IS) such as Cetirizine ijpbs.comnih.gov or Levocetirizine jpp.krakow.pl is crucial for compensating for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

The development of an HPLC method for this compound would aim to optimize these parameters to achieve adequate separation from potential impurities and matrix components, ensuring a good signal-to-noise ratio for sensitive detection.

Representative HPLC Parameters for Fexofenadine Analysis

| Parameter | Typical Range/Example | Reference(s) |

| Column | C18 (e.g., Phenomenex C18, Agilent Extend C18, Luna C18) | ijmpronline.comingentaconnect.comresearchgate.netdergipark.org.trresearchgate.netjpp.krakow.pl |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., Phosphate, Ammonium Acetate) | ijmpronline.comingentaconnect.comresearchgate.netdergipark.org.trresearchgate.netijpbs.comjpp.krakow.pl |

| pH of Buffer | 3.2 - 7.5 | ijmpronline.comingentaconnect.comresearchgate.netdergipark.org.trresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | ijmpronline.comingentaconnect.comresearchgate.netdergipark.org.trresearchgate.netijpbs.comjpp.krakow.pl |

| Detection Wavelength | 210 - 224 nm | ijmpronline.comresearchgate.netdergipark.org.trresearchgate.netjpp.krakow.pl |

| Injection Volume | 10 - 20 µL | ijmpronline.comingentaconnect.comresearchgate.netjpp.krakow.pl |

| Internal Standard | Cetirizine, Levocetirizine | ijpbs.comjpp.krakow.plnih.gov |

| Run Time | ~6 - 10 minutes | ijmpronline.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis of this compound and its Metabolites

LC-MS/MS offers superior sensitivity and selectivity compared to UV detection, making it the preferred technique for bioanalysis, especially when dealing with low analyte concentrations in complex biological matrices. For this compound, LC-MS/MS would be employed to quantify the prodrug itself and potentially its metabolites.

Key aspects of LC-MS/MS for such analyses include:

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Fexofenadine ijpbs.comnih.govresearchgate.netactapharmsci.comresearchgate.net.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for highly specific detection by monitoring characteristic precursor-to-product ion transitions. For Fexofenadine, transitions such as m/z 502.17/466.2 have been reported ijpbs.comnih.gov.

Chromatographic Separation: Similar to HPLC, reversed-phase chromatography (e.g., C18 columns) is used, often with gradient elution to achieve rapid separation. For instance, a gradient of acetonitrile and buffer solutions has been employed ijpbs.comnih.govresearchgate.net.

Sample Preparation: Techniques like protein precipitation with organic solvents (e.g., acetonitrile ijpbs.comnih.gov) or liquid-liquid extraction (LLE) are used to isolate the analyte from the biological matrix ijpbs.comactapharmsci.comresearchgate.net.

Internal Standards: Isotope-labeled internal standards or structurally similar compounds (e.g., Cetirizine ijpbs.comnih.gov) are vital for accurate quantification by correcting for variations in sample preparation and ionization efficiency.

The development of an LC-MS/MS method for this compound would focus on optimizing ionization efficiency, chromatographic separation, and MS/MS parameters to achieve the lowest possible limit of quantification (LLOQ) and ensure specificity.

Representative LC-MS/MS Parameters for Fexofenadine Analysis

| Parameter | Typical Range/Example | Reference(s) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | ijpbs.comnih.govresearchgate.netactapharmsci.comresearchgate.net |

| Column | C18 | ijpbs.comnih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., Ammonium Acetate, Formate) | ijpbs.comnih.govresearchgate.net |

| Gradient Elution | Commonly used for rapid separation | ijpbs.comnih.govresearchgate.net |

| MS/MS Transitions | e.g., Fexofenadine: m/z 502.17/466.2 | ijpbs.comnih.gov |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | ijpbs.comnih.govactapharmsci.comresearchgate.net |

| Internal Standard | Cetirizine, Glipizide | nih.govijpbs.comnih.gov |

| LLOQ (example) | 1 ng/mL (in cell lysates) ijpbs.com, 0.5 ng/mL (in plasma) researchgate.net | ijpbs.comresearchgate.net |

| Total Run Time | ~2 - 5 minutes | ijpbs.comnih.gov |

Bioanalytical Method Validation Guidelines for this compound in Biological Samples

The validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated. This process is guided by regulatory bodies such as the FDA and EMA, and adheres to guidelines like those from the International Council for Harmonisation (ICH), particularly ICH M10 ajrconline.org. The validation ensures that the method is suitable for its intended purpose, whether for pharmacokinetic studies, drug metabolism, or therapeutic drug monitoring.

Key validation parameters include:

Selectivity/Specificity: The method must be able to accurately measure the analyte (this compound) in the presence of other components that may be present in the biological matrix, such as endogenous compounds, metabolites, or other co-administered drugs. This is assessed by analyzing blank biological samples and samples spiked with potential interferents.

Linearity: The method must demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range. This is established by analyzing a series of standards, and the linearity is typically assessed using regression analysis, with correlation coefficients (r²) usually required to be greater than 0.99 ijmpronline.comdergipark.org.trresearchgate.netijpbs.comresearchgate.netvietnamjournal.ru.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is assessed by comparing the measured concentrations of spiked samples (quality control samples) to their known concentrations. Accuracy is typically expressed as percent bias, with acceptance criteria often set at ±15% at the LLOQ and ±10% at other concentrations ijpbs.comajrconline.org.

Precision: Precision refers to the degree of agreement among individual measurements of the same sample. It is evaluated by calculating the coefficient of variation (CV) or relative standard deviation (RSD) for replicate measurements. Intra-day (within-run) and inter-day (between-run) precision are assessed, with typical acceptance criteria for RSD being ≤15% at the LLOQ and ≤10% at higher concentrations ijpbs.comajrconline.org.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Fexofenadine, LLOQs have been reported as low as 1 ng/mL ijpbs.com or 0.5 ng/mL researchgate.net in plasma.

Recovery: This parameter assesses the efficiency of the sample preparation process in extracting the analyte from the matrix. It is determined by comparing the response of extracted samples to the response of unextracted samples spiked at equivalent concentrations. Recovery rates for Fexofenadine have been reported to be high, often exceeding 90% with optimized methods researchgate.netmedipol.edu.tr.

Stability: The analyte must remain stable under various conditions encountered during sample storage, handling, and analysis. Stability studies typically include bench-top stability, freeze-thaw cycles, and long-term storage stability.

Matrix Effects: This refers to the influence of co-eluting components from the biological matrix on the ionization efficiency of the analyte in LC-MS/MS. It is evaluated by comparing the analyte response in the presence of matrix components to its response in a solvent-matched standard.

Typical Bioanalytical Method Validation Acceptance Criteria (ICH Guidelines)

| Parameter | Acceptance Criteria | Notes |

| Selectivity | No significant interference from matrix components. | Demonstrated by analyzing blank matrix samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Over the defined concentration range. |

| Accuracy | Bias within ±15% at LLOQ; ±10% at other concentrations. | Assessed via recovery and comparison to true concentration. |

| Precision | RSD ≤ 15% at LLOQ; ≤ 10% at other concentrations. | Intra-day and Inter-day precision. |

| LLOQ | Lowest concentration with acceptable accuracy and precision. | e.g., 1-10 ng/mL for LC-MS/MS methods. |

| Recovery | Consistent and reproducible extraction efficiency. | Typically >90% for optimized methods. |

| Stability | Analyte remains stable under specified storage and handling conditions. | Bench-top, freeze-thaw, long-term storage. |

| Matrix Effects | Minimal influence on analyte ionization (for LC-MS/MS). | Assessed by comparing responses in matrix vs. solvent. |

The application of these validated methodologies is essential for generating reliable data on this compound in research settings.

Compound Names:

this compound

Fexofenadine

Cetirizine

Levocetirizine

Terfenadine

Montelukast Sodium

Ambroxol Hydrochloride

Glipizide

Q & A

Q. How do genetic polymorphisms in transport proteins influence fexofenadine pharmacokinetics?

Q. What synthetic routes yield high-purity fexofenadine hydrochloride, and how are intermediates characterized?

- Methodological Answer : An 8-step synthesis via tert-butyl ester intermediates achieves >99.5% purity. Key steps include HCl precipitation in ethyl acetate and spectroscopic validation (¹H NMR: piperidine methylene protons at 2.24 ppm; IR: metal coordination via carboxylic oxygen) .

Q. How are fexofenadine impurities like ethyl ester derivatives detected and quantified?

- Methodological Answer : Impurities (e.g., ethyl 2-(3-[...])propanoate) are identified using RP-HPLC with mass spectrometry. Method validation includes specificity (no co-elution with excipients) and precision (RSD < 2%) .

Q. What mechanisms underlie fexofenadine's potential repurposing for diabetic albuminuria?

- Methodological Answer : Preclinical models suggest histamine-independent anti-inflammatory effects (e.g., reduced podocyte injury) and antioxidant activity. Clinical trials should use urinary albumin-to-creatinine ratio (UACR) as a primary endpoint, adjusting for ACE inhibitor use .

Q. How do hepatic uptake/efflux transporters affect fexofenadine disposition, and what modeling integrates preclinical-clinical data?

- Methodological Answer : Rat perfused liver models show P-gp-mediated biliary excretion (40% hepatic retention), while human SCH models implicate multiple transporters. Physiologically based pharmacokinetic (PBPK) modeling reconciles interspecies differences and predicts clinical AUC changes from hepatic uptake alterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.